D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1

Description

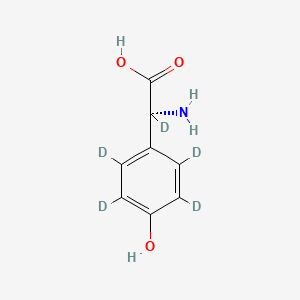

D-α-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-α-d1 (CAS: 22818-40-2) is a deuterated glycine derivative in which four deuterium atoms replace hydrogen at positions 2, 3, 5, and 6 of the 4-hydroxyphenyl ring, with an additional deuterium at the α-carbon of the glycine backbone. This isotopic labeling enhances its utility in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic research, where tracking molecular behavior under stable isotopic conditions is critical.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

(2R)-2-amino-2-deuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D,7D |

InChI Key |

LJCWONGJFPCTTL-UVAZDPDSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1

General Synthetic Strategy

The preparation generally involves two critical steps:

- Deuterium Incorporation into the 4-Hydroxyphenyl Ring: Achieved by selective hydrogen-deuterium exchange or by using deuterated starting materials.

- Synthesis of the Glycine Moiety with Alpha-Deuterium: Often via enzymatic or chemical methods that introduce deuterium at the alpha carbon.

Specific Preparation Routes

Starting from D,L-4-Hydroxyphenylglycine

A patented process (US Patent US5210288A) describes the preparation of optically pure D-(-)-4-hydroxyphenylglycine from racemic D,L-4-hydroxyphenylglycine, which can be adapted for isotopically labeled variants. The key steps include:

- Resolution of Racemic Mixture: Using selective crystallization of sulfate salts in aqueous media.

- Crystallization Conditions: Controlled cooling and pH adjustment to precipitate the desired enantiomer as its sulfate salt.

- Purification: Filtration and washing of crystals to obtain high-purity D-4-hydroxyphenylglycine.

This method provides a framework for preparing the D-enantiomer, which can be combined with deuterium-labeled precursors to yield the target compound.

Incorporation of Deuterium into the Phenyl Ring

- Hydrogen-Deuterium Exchange: Aromatic hydrogens at positions 2,3,5,6 on the phenyl ring are replaced by deuterium via catalytic exchange in deuterated solvents (e.g., D2O or deuterated acids) under elevated temperature and in the presence of catalysts such as Pd/C or PtO2.

- Use of Deuterated Precursors: Alternatively, starting materials such as 4-hydroxyphenyl derivatives synthesized from deuterated benzene or phenol can be employed to ensure high deuterium incorporation.

Alpha-Deuteration of Glycine Moiety

- Chemical Exchange: The alpha hydrogen of glycine can be exchanged with deuterium by treatment with deuterated base (e.g., NaOD in D2O) under controlled pH and temperature to avoid racemization.

- Enzymatic Methods: Enzymatic synthesis using transaminases or amino acid oxidases in deuterated buffers can introduce alpha-deuterium with stereochemical control.

Experimental Parameters and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Racemic mixture preparation | D,L-4-hydroxyphenylglycine | Starting material | Commercially available or synthesized |

| Resolution | Sulfuric acid (H2SO4), water, cooling | Enantiomeric separation | Cooling rate and pH critical for yield |

| Deuterium incorporation (ring) | D2O or deuterated acid, Pd/C catalyst, heat | Aromatic H-D exchange | Multiple exchanges may be needed |

| Alpha-deuteration | NaOD in D2O or enzymatic reaction | Alpha position H-D exchange | Avoid racemization, maintain stereochemistry |

| Purification | Filtration, recrystallization | Remove impurities | Use of organic solvents (acetone, ethanol) possible |

Research Findings and Analytical Data

- Deuterium Incorporation Efficiency: Typically >95% deuterium incorporation on aromatic positions and alpha carbon confirmed by NMR spectroscopy.

- Optical Purity: Enantiomeric excess (ee) >99% achievable through sulfate salt crystallization methods.

- Yield: Overall yields vary depending on scale and method but reported yields for the D-enantiomer resolution step range from 60-80%.

- Stability: The deuterated compound is stable under standard storage conditions; however, care must be taken to avoid proton exchange during handling.

Summary Table of Preparation Routes

| Method | Starting Material | Deuterium Source | Key Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Resolution of racemate | D,L-4-hydroxyphenylglycine | Post-synthesis exchange | Sulfate salt crystallization | High optical purity | Requires racemic mixture |

| Catalytic H-D exchange | D-4-hydroxyphenylglycine | D2O, Pd/C catalyst | Aromatic ring deuteration | High deuterium incorporation | Requires catalyst and heat |

| Chemical alpha-deuteration | D-4-hydroxyphenylglycine | NaOD in D2O | Alpha hydrogen exchange | Simple chemical method | Potential racemization risk |

| Enzymatic synthesis | Precursors + enzymes | Deuterated buffers | Stereospecific alpha-deuteration | High stereoselectivity | Requires enzyme availability |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

Reduction: Reduction reactions may target the carbonyl group in the glycine moiety.

Substitution: The phenyl ring can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3)

Major Products:

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Reduced forms of the glycine derivative.

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry:

- Used as a reference material in analytical chemistry for isotope ratio studies.

- Employed in the synthesis of other deuterated compounds .

Biology:

- Utilized in metabolic studies to trace biochemical pathways.

- Helps in understanding enzyme mechanisms and protein interactions .

Medicine:

- Investigated for its potential therapeutic applications.

- Used in drug development and pharmacokinetic studies .

Industry:

Mechanism of Action

The mechanism of action of D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms and metabolic pathways by acting as tracers. This helps in understanding the dynamics of biochemical reactions and the role of specific enzymes .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : The multi-site deuteration of the hydroxyphenyl ring requires specialized precursors, increasing production costs compared to singly deuterated compounds like Daidzein-d4 .

- Comparative Efficacy: In metabolic studies, the compound’s α-deuterium enhances isotopic retention by 20–30% compared to non-deuterated analogs, as noted in glycine transporter inhibition assays .

Biological Activity

D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1, also known by its CAS number 22818-40-2, is a deuterated derivative of 4-hydroxyphenylglycine. This compound has garnered attention in pharmacological and biochemical research due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₈D₅H₄N₁O₃

- Molecular Weight : 172.19 g/mol

- Purity : Typically >98% (atom % D)

This compound primarily interacts with sigma receptors (σRs), which are implicated in various physiological processes. Research indicates that σRs act as modulators of ion channels and neurotransmitter systems, influencing cellular signaling pathways related to apoptosis and neuroprotection .

Sigma Receptor Interaction

- Modulation of Ion Channels : The compound has been shown to modulate potassium channels and NMDA receptors, impacting calcium signaling within cells .

- Neuroprotection : By interacting with σ1Rs, it may provide neuroprotective effects under stress conditions by preventing apoptosis through modulation of calcium homeostasis .

Neurochemical Effects

Studies have highlighted the role of this compound in neurotransmitter modulation:

- Glutamatergic System : It enhances the response of glutamate receptors, which are crucial for synaptic plasticity and memory formation .

- Dopaminergic Modulation : The compound displays selectivity towards dopamine receptor subtypes, which may influence mood and cognitive functions .

Study 1: Neuroprotective Properties

A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal cell death following excitotoxic injury. The mechanism was attributed to its ability to stabilize calcium levels within neurons and modulate apoptotic pathways .

Study 2: Binding Affinity Assessment

In vitro studies assessed the binding affinities of this compound across various dopamine receptor subtypes. Results indicated a higher affinity for D1-like receptors compared to D2-like receptors, suggesting potential applications in treating disorders associated with dopamine dysregulation such as schizophrenia and Parkinson's disease .

Tables of Biological Activity

Q & A

Q. What are the primary applications of D-α-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-α-d1 in isotopic labeling studies?

This compound is used as a deuterated intermediate to investigate metabolic pathways, enzyme-substrate interactions, and protein dynamics. Its deuteration at the hydroxyphenyl ring (positions 2,3,5,6) and α-carbon minimizes proton interference in NMR spectroscopy , enabling precise tracking of molecular interactions in biological systems . For example, the α-d1 deuterium allows differentiation of glycine-derived metabolites in isotope-edited NMR experiments.

Q. How is the deuteration pattern of this compound verified experimentally?

Methodological verification involves:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight shifts due to deuterium substitution.

- 2D-NMR (e.g., - HSQC) to identify non-deuterated protons and validate positional labeling.

- Isotopic purity assessment via isotope ratio mass spectrometry (IRMS) to ensure >98% deuteration at specified sites, as stated in supplier specifications .

Q. What synthetic challenges arise when preparing deuterated glycine derivatives like this compound?

Key challenges include:

- Selective deuteration : Avoiding over-deuteration at non-target positions (e.g., preserving labile protons on the amino group).

- Catalytic efficiency : Using deuterium gas or deuterated solvents (e.g., DO) under controlled conditions to achieve site-specific labeling.

- Purification : Chromatographic separation (e.g., reverse-phase HPLC) to isolate the desired isotopologue from partially labeled byproducts .

Advanced Research Questions

Q. How can researchers design experiments to address kinetic isotope effects (KIEs) in enzymatic studies using this compound?

KIEs caused by deuterium substitution (e.g., α-d1) may alter reaction rates. To mitigate this:

- Perform competitive isotope experiments : Compare reaction rates of deuterated vs. non-deuterated substrates in the same enzymatic assay.

- Use computational modeling (e.g., density functional theory) to predict isotopic effects on transition states.

- Validate findings with stopped-flow spectroscopy or calorimetry to quantify energy barriers .

Q. What strategies resolve spectral overlap in NMR studies involving deuterated aromatic moieties?

The 2,3,5,6-d4 labeling on the hydroxyphenyl ring reduces - coupling in aromatic regions. For further resolution:

Q. How do isotopic impurities in deuterated glycine derivatives affect metabolic flux analysis?

Contamination with non-deuterated species can skew tracer studies. Solutions include:

- Pre-experiment calibration : Use HRMS to quantify isotopic impurities and adjust flux models accordingly.

- Statistical correction : Apply Bayesian algorithms to deconvolute mixed-isotope signals in mass spectrometry datasets.

- Synthetic optimization : Source compounds with ≥98% isotopic purity, as noted in supplier catalogs .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in deuteration efficiency reported across studies?

Discrepancies often stem from variations in synthetic protocols or analytical methods. To resolve this:

Q. What experimental controls are critical when using this compound in enzyme inhibition assays?

Essential controls include:

- Non-deuterated controls : To isolate isotope-specific effects.

- Solvent-matched blanks : Account for deuterium-induced solvent viscosity changes.

- Time-resolved activity assays : Monitor enzyme stability under deuterated conditions .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| HRMS | Isotopic purity validation | Mass accuracy < 2 ppm; isotope pattern match |

| 2D-NMR | Positional deuteration mapping | - correlation peaks |

| Reverse-phase HPLC | Purification of deuterated species | Gradient: 5–95% MeCN in DO |

| Isotope-edited NMR | Metabolic tracer studies | -filtered NOESY |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.